N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide
Description
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridazine ring, an oxolane ring, and a carboxamide group
Properties
IUPAC Name |
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(14-6-8-18-19-11-14)17-10-13-7-9-21-15(13)12-4-2-1-3-5-12/h1-6,8,11,13,15H,7,9-10H2,(H,17,20)/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMBNWIXPRZVRW-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CNC(=O)C2=CN=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CNC(=O)C2=CN=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a condensation reaction involving hydrazine and a suitable dicarbonyl compound.
Coupling Reactions: The final step involves coupling the oxolane and pyridazine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The oxolane ring and carboxamide group are crucial for its binding affinity and specificity.
Pathways Involved: The compound may influence pathways related to cell signaling, metabolism, or gene expression, depending on its target.
Comparison with Similar Compounds
Similar Compounds
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyrimidine-4-carboxamide: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyrazine-4-carboxamide: Contains a pyrazine ring, offering different electronic properties.
Uniqueness
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide is unique due to its specific combination of the oxolane and pyridazine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
